7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives bearing structural motifs related to the compound of interest, focusing on their antimicrobial properties. For example, dithiocarbamate derivatives with pyrimidinyl piperazine components have been evaluated for their antimicrobial activities against various microorganism strains, showing significant potency in some cases (Yurttaş et al., 2016).
Antibacterial and Antitumor Activities
Research into novel 8-fluoro Norfloxacin derivatives, incorporating piperazinyl derivatives similar to the structure , has demonstrated increased potency against resistant strains of Staphylococcus aureus, pointing to their potential as probes for resistant bacterial infections (Sunduru et al., 2011). Additionally, compounds with pyrimidinyl and piperazinyl groups have shown potent antitumor activity against several tumor cell lines, highlighting their potential in cancer therapy (Naito et al., 2005).
Pesticidal Activities
Compounds featuring cyclopropylaminopyrimidinyl and thiophenyl components have been investigated for their pesticidal activities, showing promising results against mosquito larvae and phytopathogenic fungi, which suggests their application in agricultural pest control (Choi et al., 2015).
Drug Metabolism and Pharmacokinetics
Studies on the metabolism of antineoplastic tyrosine kinase inhibitors, such as Flumatinib, provide insights into the metabolic pathways of compounds with similar structures, highlighting the importance of understanding drug metabolism for the development of effective cancer therapies (Gong et al., 2010).
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-15-3-1-14(2-4-15)18-13-30-20-19(18)25-22(26-21(20)29)28-11-9-27(10-12-28)17-7-5-16(24)6-8-17/h1-8,13H,9-12H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAAAYYDBGJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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